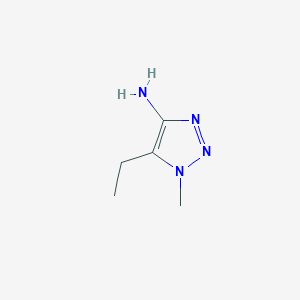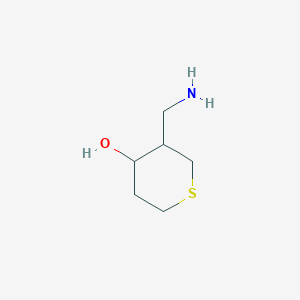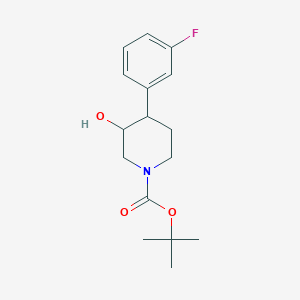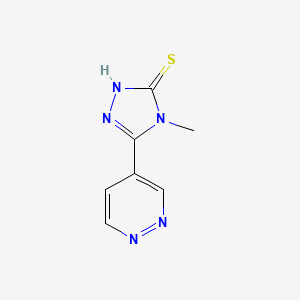
4-Methyl-5-(pyridazin-4-yl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-5-(pyridazin-4-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a triazole ring fused with a pyridazine ring, along with a thiol group, which contributes to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(pyridazin-4-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-hydrazinopyridazine with methyl isothiocyanate, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-(pyridazin-4-yl)-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify the triazole or pyridazine rings.
Substitution: The hydrogen atoms on the triazole or pyridazine rings can be substituted with various functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve halogenating agents or organometallic reagents under conditions such as reflux or catalysis.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has indicated its potential use in developing new therapeutic agents, particularly in targeting specific enzymes or receptors.
Industry: The compound’s unique reactivity makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-Methyl-5-(pyridazin-4-yl)-4H-1,2,4-triazole-3-thiol exerts its effects is often related to its ability to interact with specific molecular targets. For example, the thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The triazole and pyridazine rings may also interact with nucleic acids or other biomolecules, influencing cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-5-(pyridazin-4-yl)-4H-1,2,4-triazole-3-thiol: shares similarities with other heterocyclic compounds such as:
Uniqueness
What sets this compound apart is its specific combination of the triazole and pyridazine rings with a thiol group. This unique structure imparts distinct reactivity and potential for diverse applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C7H7N5S |
|---|---|
Molecular Weight |
193.23 g/mol |
IUPAC Name |
4-methyl-3-pyridazin-4-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C7H7N5S/c1-12-6(10-11-7(12)13)5-2-3-8-9-4-5/h2-4H,1H3,(H,11,13) |
InChI Key |
VWRZVBBBJDQJAZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NNC1=S)C2=CN=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Fluoro-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile](/img/structure/B13179281.png)

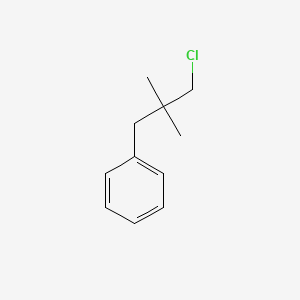

![1-[(5-Bromopyridin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13179293.png)
![Methyl 5-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-1-carboxylate](/img/structure/B13179299.png)

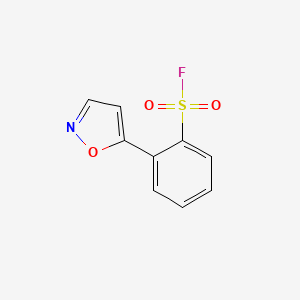
![3-[(3-Aminopropyl)sulfanyl]propanamide](/img/structure/B13179316.png)
